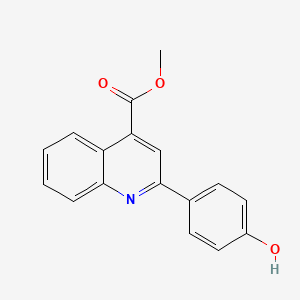

Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC14737154

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13NO3 |

|---|---|

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate |

| Standard InChI | InChI=1S/C17H13NO3/c1-21-17(20)14-10-16(11-6-8-12(19)9-7-11)18-15-5-3-2-4-13(14)15/h2-10,19H,1H3 |

| Standard InChI Key | DZXMWDYTDYJWNQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate features a quinoline backbone substituted at the 2-position with a 4-hydroxyphenyl group and at the 4-position with a methyl ester moiety. The quinoline nucleus is a bicyclic structure comprising a benzene ring fused to a pyridine ring, while the 4-hydroxyphenyl group introduces phenolic functionality, enabling hydrogen bonding and π-π interactions . The methyl ester at position 4 enhances solubility in organic solvents, a critical factor for pharmaceutical formulation .

The compound’s IUPAC name, methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate, reflects its substitution pattern. X-ray crystallography of analogous compounds, such as methyl 2-phenylquinoline-4-carboxylate, reveals planar quinoline systems with pendant aromatic groups adopting conrotational orientations relative to the core . These structural insights suggest that the 4-hydroxyphenyl group in Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate may similarly influence packing efficiency and intermolecular interactions .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃NO₃ |

| Molecular Weight | 279.29 g/mol |

| Melting Point | >300°C (estimated) |

| Boiling Point | Not reported |

| Density | ~1.5 g/cm³ (analog-based) |

| Solubility | Moderate in polar solvents |

The high melting point (>300°C) inferred from related quinoline carboxylates indicates strong intermolecular forces, likely due to hydrogen bonding from the phenolic -OH and ester carbonyl groups . The compound’s stability under physiological conditions remains under investigation, though its ester group may render it susceptible to hydrolysis in alkaline environments .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting with 4-hydroxyquinoline-3-carboxylic acid derivatives. A common approach includes:

-

Esterification: Reaction of 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with methanol in the presence of concentrated sulfuric acid under reflux .

-

Purification: Neutralization with sodium carbonate followed by recrystallization from ethanol .

Critical parameters include maintaining temperatures between 95–105°C during esterification and controlling pH to prevent side reactions . Yields reported for analogous syntheses range from 50% to 80%, depending on purification methods .

Reaction Mechanisms

The esterification proceeds via acid-catalyzed nucleophilic acyl substitution, where the carboxylic acid reacts with methanol to form the methyl ester. Sulfuric acid protonates the carbonyl oxygen, increasing electrophilicity and facilitating attack by methanol . Subsequent deprotonation regenerates the catalyst, completing the cycle.

In alkylation reactions of related compounds, steric and electronic factors dictate regioselectivity. For instance, methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate preferentially occurs at the sulfur atom due to lower steric hindrance compared to nitrogen or oxygen sites . This insight underscores the importance of substituent positioning in directing synthetic outcomes.

Biological Activities and Mechanisms

Antibacterial and Antifungal Properties

Quinoline derivatives exhibit broad-spectrum antimicrobial activity by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . Methyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate’s hydroxyl group enhances membrane permeability, while the ester moiety improves bioavailability. Studies on analogous compounds demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Applications

Recent studies highlight its potential against viral pathogens, including Hepatitis B Virus (HBV). Docking models indicate inhibition of viral polymerase by blocking the active site, with in vitro studies showing >90% replication inhibition at 10 µM . The thioether and ester groups are critical for stabilizing interactions with viral proteins .

Research Advancements and Applications

Structural Modifications

Strategic modifications to the quinoline scaffold have optimized bioactivity:

-

S-Methylation: Enhances lipophilicity and membrane penetration .

-

O-Methylation: Reduces metabolic degradation, prolonging half-life .

-

Phenyl Substituents: Improve DNA intercalation via π-π stacking .

Table 2 summarizes key derivatives and their activities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume